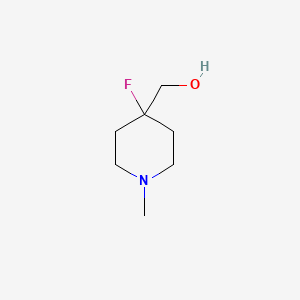

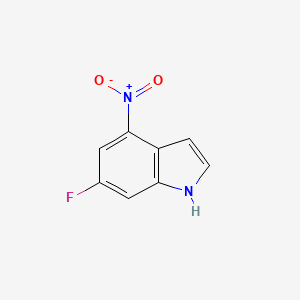

2-Fluoro-4-pyrrolidinobenzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorine-containing groups into organic molecules. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloronicotinic acid . Similarly, electrophilic fluorination has been used to synthesize optically active 4-fluoroglutamic acids from pyroglutamic acid derivatives . These methods could potentially be adapted for the synthesis of 2-fluoro-4-pyrrolidinobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be characterized using techniques such as NMR, FT-IR spectroscopy, HRMS spectrometry, and X-ray crystallography . These techniques allow for the determination of the molecular geometry, electronic structure, and the presence of specific functional groups. For 2-fluoro-4-pyrrolidinobenzoic acid, similar analytical methods would be employed to confirm its structure and purity.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of heterocyclic compounds . The presence of fluorine can influence the reactivity and selectivity of these reactions due to its electronegativity and the stability of the carbon-fluorine bond. The reactivity of 2-fluoro-4-pyrrolidinobenzoic acid would likely be influenced by the fluorine atom and the pyrrolidinone moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds, such as solubility, melting point, and reactivity, are often significantly different from their non-fluorinated analogs. For instance, the presence of fluorine can enhance the stability and lipophilicity of pharmaceutical compounds . The solvatochromic behavior of fluorescent 2-pyrazoline derivatives bearing a benzoic acid moiety has been studied, indicating that solvent polarity can affect the absorption and fluorescence spectra of these compounds . These properties would be important to consider when studying 2-fluoro-4-pyrrolidinobenzoic acid.

科学的研究の応用

Aurora Kinase Inhibitor for Cancer Treatment

The compound "(2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid" has been identified as an inhibitor of Aurora A kinase, suggesting potential use in treating cancer by interfering with cell division processes (ロバート ヘンリー,ジェームズ, 2006).

Fluorescent pH Sensor with Aggregation-Induced Emission

A heteroatom-containing organic fluorophore exhibits aggregation-induced emission (AIE) properties, making it a potent fluorescent pH sensor capable of detecting acidic and basic organic vapors. This discovery highlights its application in environmental monitoring and medical diagnostics (Zhiyong Yang et al., 2013).

Metal-Organic Frameworks (MOFs) with Fluoro-Bridged Clusters

The use of 2-fluorobenzoic acid as a modulator in the synthesis of rare-earth metal-organic frameworks (MOFs) showcases the potential for creating advanced materials with novel properties. These fluoro-bridged clusters in MOFs may have implications for catalysis, gas storage, and separation technologies (Juan P Vizuet et al., 2021).

Fluorinated Pyrrole-Imidazole Alkaloid Synthesis

The methodology for the microwave-assisted fluorination of 2-acylpyrroles highlights an efficient pathway to synthesize fluorinated pyrrole-imidazole alkaloids. This approach could be leveraged for the development of new pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Benjamin Troegel & T. Lindel, 2012).

Antimycobacterial Activity of Fluorinated Compounds

The synthesis and evaluation of fluorinated benzothiazolo imidazole compounds have demonstrated promising antimicrobial activity, particularly against mycobacterial strains. Such research underscores the significance of fluorine substitution in enhancing the antibacterial efficacy of organic compounds (B. Sathe et al., 2011).

Safety And Hazards

The safety data sheet for “2-Fluoro-4-pyrrolidinobenzoic Acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

2-fluoro-4-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGPRXDYEZSZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278010 |

Source

|

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-pyrrolidinobenzoic Acid | |

CAS RN |

1197193-14-8 |

Source

|

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)

![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)